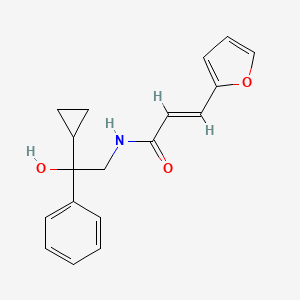

![molecular formula C7H12ClNO4S B2414076 [(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate CAS No. 2287237-31-2](/img/structure/B2414076.png)

[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

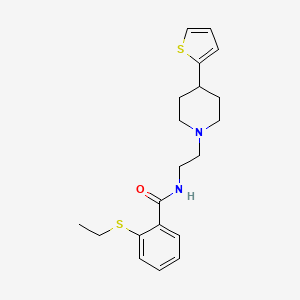

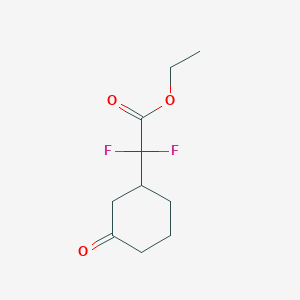

“[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate” is a chemical compound with the CAS Number: 2287237-31-2 . It has a molecular weight of 241.7 . The IUPAC name for this compound is (S)- (1- (chlorosulfonyl)pyrrolidin-2-yl)methyl acetate .

Molecular Structure Analysis

The molecular structure of “[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate” is represented by the InChI code: 1S/C7H12ClNO4S/c1-6(10)13-5-7-3-2-4-9(7)14(8,11)12/h7H,2-5H2,1H3/t7-/m0/s1 . This compound belongs to the class of organic compounds known as alpha amino acid amides .Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate” are not fully detailed in the retrieved data. The compound has a molecular weight of 241.7 .Scientific Research Applications

Pharmacological Characterization

A study conducted by Grimwood et al. (2011) explored the properties of a κ-opioid receptor antagonist, highlighting its selectivity and potential for treating depression and addiction disorders. This research indicates the compound's relevance in pharmacological studies, particularly in understanding opioid receptors and their antagonists (Grimwood et al., 2011).

Synthesis Methodologies

Research by Morgentin et al. (2009) described efficient methods for synthesizing related compounds, demonstrating the chemical's potential in facilitating the development of new synthesis routes for similar compounds (Morgentin et al., 2009).

Development of Antihypertensive Agents

Abdel-Wahab et al. (2008) studied the synthesis and reactions of compounds for their potential as antihypertensive α-blocking agents, highlighting the chemical's relevance in developing new therapeutic agents (Abdel-Wahab et al., 2008).

Role in Clopidogrel Synthesis

Research by Hu Jia-peng (2012) outlined an improved synthesis pathway for Clopidogrel, an antiplatelet medication, where similar compounds played a role. This indicates its application in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Synthesis of Pharmaceutical Intermediates

Zhong Wei-hui (2010) achieved the synthesis of a Clopidogrel isomer starting from 2-chlorophenylglycine methyl ester, demonstrating the role of related compounds in synthesizing key pharmaceutical intermediates (Zhong Wei-hui, 2010).

Analytical Method Development

Arayne et al. (2010) developed a chromatographic method for separating and determining piracetam and its impurities, including related compounds. This research underscores the compound's importance in analytical chemistry (Arayne et al., 2010).

properties

IUPAC Name |

[(2S)-1-chlorosulfonylpyrrolidin-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO4S/c1-6(10)13-5-7-3-2-4-9(7)14(8,11)12/h7H,2-5H2,1H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNABFWXNFMXZMD-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCCN1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1CCCN1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

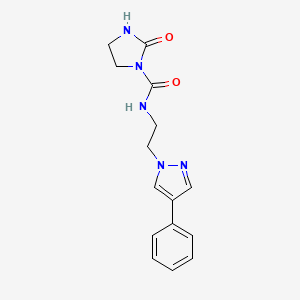

![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)

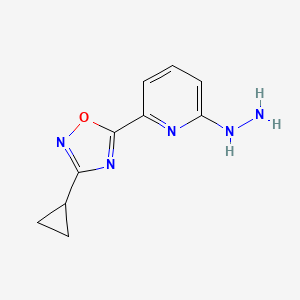

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)

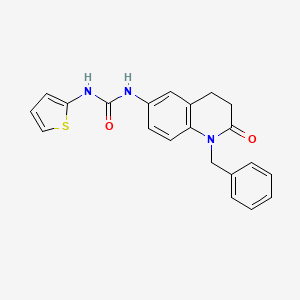

![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)

![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)